molecular formula C18H17N5O4S B3015762 methyl 5-((2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate CAS No. 1351621-42-5

methyl 5-((2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate

Cat. No. B3015762
CAS RN: 1351621-42-5
M. Wt: 399.43
InChI Key: MWFIBYHGEXXNPY-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a pyrazine ring, a thiazolo ring, and a furan ring, all of which are common in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carboxylate ester could potentially undergo hydrolysis, and the heterocyclic rings might participate in various substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could impact its solubility, and the aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Novel Synthetic Pathways and Heterocyclic Chemistry

Synthesis of Cardiovascular Agents : Researchers have developed synthetic pathways to create compounds with significant coronary vasodilating and antihypertensive activities. While the focus was on 1,2,4-triazolo[1,5-a]pyrimidines, the methodologies employed can be applied to synthesize related compounds, including those with the complex structure of methyl 5-((2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate, for potential cardiovascular applications (Sato et al., 1980).

Antimicrobial and Antitumor Activities : Enaminones and their derivatives, including those with pyrazine and furan components, have been investigated for their antimicrobial and antitumor activities. This underscores the potential of this compound in similar applications, particularly in synthesizing compounds with significant bioactivity (Riyadh, 2011).

Advanced Materials and Chemical Interactions

Chemical Synthesis for Advanced Materials : The synthesis of azole, pyrimidine, pyran, and benzofuran derivatives, incorporating various moieties, highlights the compound's potential role in creating materials with novel properties. Such synthetic versatility is crucial for developing new materials for electronics, photonics, and pharmaceuticals (Farag et al., 2011).

Pharmacological Potential : The chemical framework of this compound suggests its utility in synthesizing pharmacologically active molecules. For instance, compounds with similar structures have been explored for their roles as P2X7 receptor antagonists, indicating potential applications in treating diseases related to the P2X7 receptor (Letavic et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

methyl 5-[[2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-26-17(25)14-3-2-11(27-14)9-23-7-4-12-15(10-23)28-18(21-12)22-16(24)13-8-19-5-6-20-13/h2-3,5-6,8H,4,7,9-10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFIBYHGEXXNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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